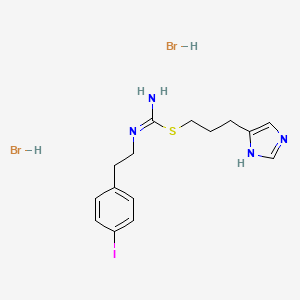

Iodophenpropit dihydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSOGNBLIWPCMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br2IN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Iodophenpropit Dihydrobromide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophenpropit dihydrobromide is a potent and highly selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system (CNS).[1] Its ability to cross the blood-brain barrier and enhance the release of neurochemicals like acetylcholine and dopamine has made it a valuable tool in neuroscience research, particularly in the investigation of cognitive processes, sleep-wake cycles, and neurological disorders. This technical guide provides a comprehensive overview of Iodophenpropit, including its mechanism of action, quantitative data on its binding profile, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

Iodophenpropit acts as a competitive antagonist/inverse agonist at the histamine H3 receptor. By blocking the inhibitory effect of presynaptic H3 autoreceptors on histaminergic neurons, it increases the synthesis and release of histamine.[1][2] Furthermore, by antagonizing H3 heteroreceptors on non-histaminergic neurons, it enhances the release of other neurotransmitters crucial for arousal and cognition, including acetylcholine, norepinephrine, and dopamine. This pro-cognitive and wake-promoting profile has positioned Iodophenpropit as a significant compound for studying potential therapeutic strategies for cognitive deficits and sleep disorders.

Quantitative Data

The following tables summarize the key quantitative data for Iodophenpropit dihydrobromide based on preclinical studies.

Table 1: Receptor Binding Affinity of Iodophenpropit

| Receptor | Species | Preparation | Radioligand | Ki (nM) | Reference |

| Histamine H3 | Rat | Cortex Membranes | [125I]Iodophenpropit | 0.97 ± 0.06 | [1] |

| Histamine H1 | Guinea Pig | [3H]Mepyramine | 1710 ± 320 | [1] | |

| Histamine H2 | Human | [125I]Iodoaminopotentidine | 2280 ± 810 | [1] | |

| Serotonin 5-HT3 | Rat | 11 ± 1 | [1] | ||

| α2-Adrenoceptor | Rat | 120 ± 5 | [1] | ||

| Sigma Receptor | Rat | 170 ± 70 | [1] |

Table 2: In Vitro Functional Activity of Iodophenpropit

| Assay | Cell Line/Tissue | Agonist | Parameter | Value | Reference |

| [3H]-Histamine Release | Rat Cerebral Cortex Synaptosomes | - | Antagonist Activity (-log Ki) | 8.3 | [3] |

| Guinea Pig Jejunum Contraction | Guinea Pig | (R)-α-methylhistamine | pA2 | 9.12 ± 0.06 | [1] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the protein kinase A (PKA) pathway. As an antagonist, Iodophenpropit blocks these downstream effects.

Preclinical Experimental Workflow for Iodophenpropit

The preclinical evaluation of Iodophenpropit typically follows a standardized workflow to assess its efficacy and mechanism of action in various neuroscience-related models.

Experimental Protocols

In Vitro Receptor Binding Assay using [125I]Iodophenpropit

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor using [125I]Iodophenpropit.

Materials:

-

Rat cortical membranes (prepared or commercially available)

-

[125I]Iodophenpropit (specific activity ~2000 Ci/mmol)

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compounds (e.g., Iodophenpropit for self-displacement, or other H3 ligands)

-

Non-specific binding control: 10 µM Histamine or other high-affinity H3 agonist/antagonist

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL [125I]Iodophenpropit (final concentration ~0.1-0.3 nM), and 100 µL membrane suspension (final concentration ~50-100 µg protein/well).

-

Non-specific Binding: 50 µL of 10 µM histamine, 50 µL [125I]Iodophenpropit, and 100 µL membrane suspension.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [125I]Iodophenpropit, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure changes in extracellular histamine levels in the brain of a freely moving rodent following administration of Iodophenpropit.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length, 20 kDa MWCO)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4

-

Iodophenpropit dihydrobromide solution

-

Analytical system for histamine quantification (e.g., HPLC with fluorescence detection)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for at least 60-90 minutes. Begin collecting dialysate samples into vials in a fraction collector at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples.

-

Drug Administration: Administer Iodophenpropit dihydrobromide systemically (e.g., intraperitoneally) or locally via reverse dialysis by including it in the aCSF perfusion solution.

-

Post-treatment Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) after drug administration.

-

Sample Analysis: Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with post-column o-phthalaldehyde derivatization and fluorescence detection.[4][5][6][7]

-

Data Analysis: Express the histamine concentrations as a percentage of the mean baseline concentration for each animal. Perform statistical analysis to compare post-treatment levels to baseline and to a vehicle-treated control group.

Novel Object Recognition Test for Cognitive Enhancement

This protocol details the novel object recognition (NOR) test, a common behavioral assay to assess the effects of Iodophenpropit on learning and memory in rodents.[8][9][10][11][12]

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material that is easy to clean.

-

Two sets of identical objects (e.g., small plastic toys, metal cubes) and one set of novel objects. The objects should be heavy enough that the animal cannot displace them.

Procedure:

-

Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes to habituate to the environment.

-

Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object (sniffing or touching with the nose).

-

Inter-trial Interval (ITI): Return the animal to its home cage for a specific ITI (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer Iodophenpropit or vehicle at a predetermined time before the training or testing phase.

-

Testing (Choice) Phase: After the ITI, place one of the familiar objects and one novel object in the same locations as in the training phase. Place the animal back in the arena and record the time spent exploring each object for 5 minutes.

-

Data Analysis: Calculate a discrimination index (DI) for each animal: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Compare the DI between the Iodophenpropit-treated group and the vehicle-treated group using appropriate statistical tests.

EEG/EMG Recording for Sleep-Wake Cycle Analysis

This protocol describes the procedure for recording electroencephalogram (EEG) and electromyogram (EMG) to assess the effects of Iodophenpropit on the sleep-wake cycle in mice.[13][14][15]

Materials:

-

Stereotaxic apparatus

-

Miniature screws for EEG electrodes

-

Fine wires for EMG electrodes

-

Dental cement

-

Data acquisition system for EEG/EMG recording

-

Sleep scoring software

Procedure:

-

Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant two EEG electrodes (screws) into the skull over the frontal and parietal cortices. Insert two EMG electrodes into the nuchal (neck) muscles. Secure the electrode assembly to the skull with dental cement. Allow the animal to recover for at least one week.

-

Habituation and Baseline Recording: Connect the animal to the recording cable and allow it to habituate to the recording chamber for at least 24 hours. Record baseline EEG and EMG data for a 24-hour period.

-

Drug Administration: Administer Iodophenpropit or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light phase).

-

Post-treatment Recording: Record EEG and EMG data for the subsequent 24 hours.

-

Data Analysis: Manually or automatically score the recording data into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs. Analyze the effects of Iodophenpropit on various sleep parameters, including total sleep time, sleep latency, number and duration of sleep/wake bouts, and EEG power spectra.

Amygdala-Kindled Seizure Model

This protocol outlines the induction of amygdala-kindled seizures in rats to evaluate the potential anticonvulsant effects of Iodophenpropit.[2][16][17][18][19]

Materials:

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrode

-

Constant current stimulator

-

EEG recording system

-

Video monitoring system

Procedure:

-

Electrode Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a bipolar electrode into the basolateral amygdala. Secure the electrode assembly to the skull with dental cement. Allow the animal to recover for at least one week.

-

Afterdischarge Threshold (ADT) Determination: Deliver a series of brief, low-intensity electrical stimulations to the amygdala, gradually increasing the intensity until an afterdischarge (epileptiform activity) is observed on the EEG. The lowest intensity that elicits an afterdischarge is the ADT.

-

Kindling: Stimulate the amygdala once or twice daily with the ADT intensity. Observe and score the behavioral seizures according to a standardized scale (e.g., Racine's scale). Continue the kindling process until the animal consistently exhibits generalized convulsive seizures (stage 4 or 5).

-

Drug Testing: Once the animal is fully kindled, administer Iodophenpropit or vehicle at various doses prior to electrical stimulation.

-

Assessment of Drug Effects: After drug administration, deliver the kindling stimulation and record the seizure severity (Racine score), afterdischarge duration, and latency to seizure onset.

-

Data Analysis: Compare the seizure parameters in the Iodophenpropit-treated groups to the vehicle-treated group to determine if the compound has anticonvulsant or proconvulsant effects.

Conclusion

Iodophenpropit dihydrobromide is a powerful and selective tool for investigating the role of the histamine H3 receptor in the central nervous system. Its ability to modulate the release of multiple neurotransmitters makes it particularly relevant for research in cognition, arousal, and neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize Iodophenpropit in their studies. By carefully designing and executing these experiments, the scientific community can further elucidate the therapeutic potential of targeting the histamine H3 receptor for a range of neurological and psychiatric conditions.

References

- 1. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [125I]iodoproxyfan and related compounds: a reversible radioligand and novel classes of antagonists with high affinity and selectivity for the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine release in immediate-type hypersensitivity reactions in intact human skin measured by microdialysis. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin microdialysis: detection of in vivo histamine release in cutaneous allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of real-time analysis of sleep-wake cycle in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of adenosinergic manipulations on amygdala kindled seizures in mice: Implications for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epilepsy induced by extended amygdala-kindling in rats: lack of clear association between development of spontaneous seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facilitation of amygdala kindling development and kindled seizures by metaphit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Iodophenpropit Dihydrobromide in Elucidating Neurodegenerative Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodophenpropit dihydrobromide, a potent and highly selective histamine H3 receptor antagonist, has emerged as a critical pharmacological tool in the study of neurodegenerative diseases. Its ability to modulate key neurotransmitter systems implicated in cognitive function and neuronal survival makes it an invaluable asset for researchers investigating the complex pathologies of Alzheimer's disease, Parkinson's disease, and other related disorders. This technical guide provides an in-depth overview of the core functionalities of Iodophenpropit, detailing its mechanism of action, experimental applications, and the signaling pathways it influences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the integration of this compound into novel research paradigms.

Introduction: The Histamine H3 Receptor as a Therapeutic Target in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the brain's histaminergic system, particularly the histamine H3 receptor, as a significant player in the pathophysiology of these conditions. The H3 receptor functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Crucially, it also acts as a heteroreceptor on a variety of non-histaminergic neurons, modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, norepinephrine, and glutamate.

Blockade of the H3 receptor by antagonists like Iodophenpropit leads to an increase in the release of these neurotransmitters, which are known to be deficient in various neurodegenerative states. This mechanism underlies the pro-cognitive and potential neuroprotective effects of H3 receptor antagonists, making them a promising area of therapeutic research.

Iodophenpropit Dihydrobromide: A Profile

Iodophenpropit is a potent and selective antagonist for the histamine H3 receptor. Its high affinity and selectivity make it an excellent tool for both in vitro and in vivo studies. The dihydrobromide salt form ensures its solubility and stability for experimental use.

Quantitative Data: Binding Affinity and Potency

The following tables summarize key quantitative data for Iodophenpropit dihydrobromide from various binding and functional assays.

| Parameter | Value | Species/Tissue | Reference |

| KD (Dissociation Constant) | 0.3 nM | Rat Cortex Membranes | [1] |

| Bmax (Maximum Binding Capacity) | 209 fmol/mg protein | Rat Cortex Membranes | |

| pKi (Binding Affinity) | 9.31 ± 0.04 | Mouse Brain Membranes | [2] |

| Bmax (Maximum Binding Capacity) | 290 ± 8 fmol/mg protein | Mouse Brain Membranes | [2] |

| Functional Assay | Parameter | Value | Cell Line/System |

| NMDA Receptor Inhibition | IC50 (NR1/NR2A) | 1.3 µM | Rat Recombinant Receptors |

| IC50 (NR1/NR2B) | 1.4 µM | Rat Recombinant Receptors | |

| IC50 (NR1/NR2C) | 9.7 µM | Rat Recombinant Receptors | |

| IC50 (NR1/NR2D) | 14 µM | Rat Recombinant Receptors |

Mechanism of Action and Signaling Pathways

Iodophenpropit exerts its effects by competitively blocking the histamine H3 receptor. As an antagonist, it prevents the binding of endogenous histamine, thereby disinhibiting the downstream signaling pathways normally suppressed by H3 receptor activation.

Histamine H3 Receptor Signaling

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, Iodophenpropit leads to an increase in cAMP and PKA activity.

Furthermore, H3 receptor signaling can modulate other important pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and plasticity.

Modulation of Neurotransmitter Release

By blocking the inhibitory H3 heteroreceptors on presynaptic terminals, Iodophenpropit enhances the release of several key neurotransmitters:

-

Acetylcholine (ACh): Increased ACh in the hippocampus and cortex is a primary mechanism for the pro-cognitive effects of H3 antagonists.

-

Dopamine (DA): Enhanced dopamine release in the striatum and prefrontal cortex may contribute to improvements in motor function and executive functions.

-

Norepinephrine (NE): Increased noradrenergic transmission is associated with enhanced arousal and attention.

Experimental Protocols

In Vitro: [125I]-Iodophenpropit Radioligand Binding Assay in Rat Brain Membranes

This protocol is adapted from studies characterizing the binding of [125I]-Iodophenpropit to rat brain tissue.

Objective: To determine the binding affinity (KD) and density (Bmax) of H3 receptors in a given brain tissue sample.

Materials:

-

[125I]-Iodophenpropit (specific activity ~2000 Ci/mmol)

-

Rat brain tissue (e.g., cortex, striatum)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

-

Non-specific binding control: 10 µM unlabeled Iodophenpropit or another suitable H3 antagonist

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of membrane preparation

-

50 µL of [125I]-Iodophenpropit at various concentrations (e.g., 0.01 - 5 nM)

-

50 µL of binding buffer (for total binding) or 50 µL of 10 µM unlabeled Iodophenpropit (for non-specific binding)

-

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine KD and Bmax values.

-

In Vivo: Evaluation of Pro-cognitive Effects in a Scopolamine-Induced Amnesia Model

This protocol provides a general framework for assessing the ability of Iodophenpropit to reverse cognitive deficits in a well-established animal model of cholinergic dysfunction, which is relevant to Alzheimer's disease.

Objective: To determine if Iodophenpropit can ameliorate learning and memory impairments induced by the muscarinic receptor antagonist, scopolamine.

Animal Model: Male Wistar rats or C57BL/6 mice.

Behavioral Test: Morris Water Maze (MWM) or Novel Object Recognition (NOR) test.

Procedure:

-

Acclimation and Habituation:

-

Acclimate animals to the housing facility for at least one week.

-

Habituate animals to the testing room and apparatus for 2-3 days prior to the experiment.

-

-

Drug Administration:

-

Administer Iodophenpropit dihydrobromide (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.) 30 minutes before the behavioral test.

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the behavioral test to induce amnesia.

-

Include control groups: Vehicle + Vehicle, Vehicle + Scopolamine.

-

-

Behavioral Testing (Morris Water Maze Example):

-

Acquisition Phase (4 days):

-

Conduct 4 trials per day.

-

Place the animal in the water facing the wall of the tank at one of four starting positions.

-

Allow the animal to search for a hidden platform for a maximum of 60 seconds.

-

If the animal finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (Day 5):

-

Remove the platform.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

-

Data Analysis:

-

Analyze escape latencies during the acquisition phase using a two-way ANOVA.

-

Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

-

Application in Neurodegenerative Disease Models

While specific studies detailing the use of Iodophenpropit in models of Alzheimer's and Parkinson's disease are limited, its established mechanism of action provides a strong rationale for its application.

Alzheimer's Disease Research

Given the cholinergic deficit in Alzheimer's disease, Iodophenpropit can be used in transgenic mouse models (e.g., APP/PS1) to investigate its potential to:

-

Improve cognitive deficits: Assess performance in memory tasks like the Morris water maze or radial arm maze.

-

Modulate neuroinflammation: Analyze markers of microglial and astrocyte activation in brain tissue.

-

Investigate effects on amyloid-beta pathology: While direct effects are not yet established, changes in neurotransmitter levels could indirectly influence amyloid precursor protein (APP) processing and Aβ clearance.

Parkinson's Disease Research

In toxin-induced models of Parkinson's disease (e.g., 6-OHDA or MPTP), Iodophenpropit can be employed to:

-

Assess motor improvements: Use tests like the rotarod or cylinder test to evaluate motor coordination and limb use.

-

Measure striatal dopamine levels: Utilize microdialysis to quantify changes in dopamine release in the striatum.

-

Evaluate neuroprotective effects: Administer Iodophenpropit prior to or concurrently with the neurotoxin and assess the extent of dopaminergic neuron survival through tyrosine hydroxylase (TH) immunohistochemistry.

Conclusion

Iodophenpropit dihydrobromide is a powerful and selective tool for probing the function of the histamine H3 receptor in the central nervous system. Its ability to enhance the release of pro-cognitive neurotransmitters provides a solid foundation for its use in studying the symptomatic and potentially disease-modifying aspects of neurodegenerative disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound to unravel the complex mechanisms of neurodegeneration and to explore novel therapeutic strategies.

References

An In-depth Technical Guide to Iodophenpropit Dihydrobromide and its Interaction with G-protein-coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodophenpropit dihydrobromide is a potent and selective antagonist and inverse agonist of the histamine H3 receptor (H3R), a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of the H3R and as a lead compound in the development of therapeutics for neurological disorders. This technical guide provides a comprehensive overview of iodophenpropit's interaction with GPCRs, with a focus on the H3R. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction to Iodophenpropit Dihydrobromide

Iodophenpropit is an imidazole derivative that acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1][2] Its structure allows for high-affinity binding to the receptor, thereby blocking the effects of endogenous histamine and reducing the receptor's constitutive activity. The dihydrobromide salt form enhances its solubility and stability for experimental use. The radiolabeled form, [¹²⁵I]-iodophenpropit, is an invaluable tool for in vitro and in vivo receptor binding studies, enabling the quantification and localization of H3 receptors.[3][4]

Quantitative Data on Iodophenpropit Interaction with GPCRs

The following tables summarize the key quantitative parameters defining the interaction of iodophenpropit with the histamine H3 receptor and its selectivity over other histamine receptor subtypes and the 5-HT3 receptor.

Table 1: Binding Affinity of Iodophenpropit for Histamine Receptors

| Receptor Subtype | Ligand | Preparation | K_i_ (nM) | K_d_ (nM) | B_max_ (fmol/mg protein) | Reference |

| Histamine H3 | [¹²⁵I]-Iodophenpropit | Rat Cortex Membranes | 0.97 ± 0.06 | 0.32 | 209 | [3][5] |

| Histamine H3 | [¹²⁵I]-Iodophenpropit | Rat Cerebral Cortex | - | 0.57 ± 0.16 | 268 ± 119 | [4] |

| Histamine H3 | [¹²⁵I]-Iodophenpropit | Mouse Brain Membranes | - | 9.31 ± 0.04 (pKd) | 290 ± 8 | [6] |

| Histamine H1 | Iodophenpropit | Guinea-pig H1 Receptors | 1710 ± 320 | - | - | [5] |

| Histamine H2 | Iodophenpropit | Human H2 Receptors | 2280 ± 810 | - | - | [5] |

Table 2: Functional Potency of Iodophenpropit

| Assay Type | Preparation | Parameter | Value | Reference |

| Functional Antagonism | Guinea-pig Jejunum | pA₂ | 9.12 ± 0.06 | [5] |

| cAMP Accumulation | SK-N-MC cells (human H3R) | EC₅₀ (forskolin-induced) | 25.1 nM | [7] |

| 5-HT Response Inhibition | - | IC₅₀ | 1.57 ± 0.3 µM | [8] |

Table 3: Selectivity Profile of Iodophenpropit

| Receptor | K_i_ (nM) | Reference |

| 5-HT3 | 11 ± 1 | [5] |

| α2-adrenoceptor | 120 ± 5 | [5] |

| Sigma receptor | 170 ± 70 | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of iodophenpropit with the H3 receptor are provided below.

Radioligand Binding Assay (Competition)

This protocol describes the determination of the inhibitory constant (K_i_) of iodophenpropit for the H3 receptor using [¹²⁵I]-iodophenpropit as the radioligand.

Materials:

-

Membrane Preparation: Rat brain cortex membranes expressing H3 receptors.

-

Radioligand: [¹²⁵I]-iodophenpropit.

-

Non-specific Binding Control: Unlabeled iodophenpropit or another high-affinity H3R ligand (e.g., thioperamide) at a high concentration (e.g., 10 µM).

-

Test Compound: Iodophenpropit dihydrobromide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound (iodophenpropit).

-

In assay tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [¹²⁵I]-iodophenpropit (close to its K_d_ value, e.g., 0.3 nM), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of an unlabeled H3R ligand.

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

GTPγS Binding Assay

This assay measures the ability of iodophenpropit to act as an inverse agonist by quantifying its effect on the basal G-protein activation of the H3 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[1]

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[9]

-

Test Compound: Iodophenpropit dihydrobromide.

-

Agonist (for antagonist mode): A potent H3R agonist like (R)-α-methylhistamine.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Prepare serial dilutions of iodophenpropit.

-

In a 96-well plate, add the cell membranes, assay buffer, and the diluted test compound.

-

To measure inverse agonism, incubate for 15 minutes at 30°C.[9]

-

To measure antagonism, pre-incubate with the test compound before adding a fixed concentration of an H3R agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[9]

-

Incubate for 30-60 minutes at 30°C.[9]

-

Terminate the reaction by rapid filtration.

-

Measure the bound [³⁵S]GTPγS by scintillation counting.

-

For inverse agonism, plot the amount of bound [³⁵S]GTPγS against the log of the iodophenpropit concentration to determine the IC₅₀ and the degree of inhibition of basal signaling.

cAMP Accumulation Assay

This functional assay assesses the inverse agonist activity of iodophenpropit by measuring its ability to counteract the constitutive H3R-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Materials:

-

Cells: A cell line stably expressing the human H3 receptor (e.g., SK-N-MC or CHO-K1 cells).[7]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[9]

-

Adenylyl Cyclase Activator: Forskolin.[7]

-

Test Compound: Iodophenpropit dihydrobromide.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Procedure:

-

Culture the H3R-expressing cells to an appropriate confluency in 96-well plates.

-

Remove the culture medium and wash the cells with the assay buffer.

-

Add serial dilutions of iodophenpropit to the cells.

-

To measure inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C.[9]

-

To enhance the signal, stimulate the cells with a low concentration of forskolin.

-

Incubate for a further 15-30 minutes at 37°C.[9]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.

-

Plot the cAMP concentration against the log of the iodophenpropit concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by iodophenpropit and the workflows of the experimental protocols described above.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Early-Stage Research Involving Iodophenpropit Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1][2][3] This activity makes it a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. Furthermore, emerging research has identified Iodophenpropit as a subunit-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting a broader pharmacological profile with potential implications for neurological disorders.[4] This guide provides a comprehensive overview of the core technical aspects of early-stage research involving Iodophenpropit dihydrobromide, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanisms of Action

Iodophenpropit dihydrobromide's primary mechanism of action is the competitive antagonism of the histamine H3 receptor. The binding of [¹²⁵I]Iodophenpropit to this receptor is characterized as selective, saturable, and readily reversible, with a high affinity.[1][5] By blocking the H3 receptor, Iodophenpropit inhibits the negative feedback loop that normally suppresses histamine synthesis and release, leading to increased histaminergic neurotransmission.

A secondary, but significant, mechanism of action is the antagonism of NMDA receptors, specifically those containing the NR1/NR2B subunits.[4] This non-competitive antagonism suggests that Iodophenpropit may modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Iodophenpropit dihydrobromide.

Table 1: In Vitro Binding Affinities and Potencies

| Parameter | Receptor/Target | Cell Line/Tissue | Value | Reference |

| KD | Histamine H3 Receptor | Rat Cortex Membranes | 0.32 nM | [1][5] |

| KD | Histamine H3 Receptor | Rat Brain | 0.57 ± 0.16 nM | [6] |

| pKd | Histamine H3 Receptor | Mouse Brain Membranes | 9.31 ± 0.04 | [7] |

| Bmax | Histamine H3 Receptor | Rat Cortex Membranes | 209 fmol/mg protein | [5] |

| Bmax | Histamine H3 Receptor | Rat Brain | 268 ± 119 fmol/mg protein | [6] |

| Receptor Density | Histamine H3 Receptor | Mouse Brain Membranes | 290 ± 8 fmol/mg protein | [7] |

| IC50 | 5-Hydroxytryptamine (5-HT) responses | Not Specified | 1.57 ± 0.3 μM | [1] |

| pA2 | Histamine H3 Receptor | Guinea Pig Intestine | 9.6 | [4] |

| EC50 (cAMP production) | Human H3 Receptor | SK-N-MC cells | 25.1 nM | [4] |

| IC50 | NR1/NR2A NMDA Receptor | Rat Recombinant Receptors | 1.3 µM | [4] |

| IC50 | NR1/NR2B NMDA Receptor | Rat Recombinant Receptors | 1.4 µM | [4] |

| IC50 | NR1/NR2C NMDA Receptor | Rat Recombinant Receptors | 9.7 µM | [4] |

| IC50 | NR1/NR2D NMDA Receptor | Rat Recombinant Receptors | 14 µM | [4] |

Table 2: In Vivo Efficacy and Dosing

| Study Type | Animal Model | Dose | Route of Administration | Effect | Reference |

| Immunomodulation | Rabbit | 1 µg/kg (b.i.d. for 10 days) | Intramuscular | Significant enhancement of total anti-sheep red blood cells (SRBC) immunoglobulins (Igs) | [1] |

| Anticonvulsant | Rat (Amygdala-kindled seizures) | ED50 = 2.54 mg/kg | Intraperitoneal | Reduction in seizure duration | [4] |

| Pruritus Induction | Mouse | 10 nmol | Intradermal | Induces scratching behavior | [4] |

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of [¹²⁵I]-Iodophenpropit to rodent brain tissue.[6][7][8]

Materials:

-

Rat or mouse cerebral cortex tissue

-

[¹²⁵I]-Iodophenpropit (specific activity ~1900 Ci/mmol)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM unlabeled Iodophenpropit or Thioperamide

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step. The final pellet is resuspended in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Binding Reaction: In a final volume of 250 µL, combine:

-

100 µL of membrane suspension

-

50 µL of [¹²⁵I]-Iodophenpropit (at desired concentrations, typically 0.01-5 nM for saturation experiments)

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of competing ligand (for competition assays).

-

-

Incubation: Incubate the reaction tubes at 25°C for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in binding buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

NMDA Receptor Antagonism via Fluorescence-Based Calcium Assay

This protocol is based on a screening assay developed to identify NMDA receptor modulators.[4]

Materials:

-

BHK-21 cells stably co-expressing NR1 and an NR2 subunit (e.g., NR2B)

-

Assay Buffer: 138 mM NaCl, 5.33 mM KCl, 0.34 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 4.17 mM NaHCO₃, 5.56 mM D-glucose, 20 mM HEPES, 2 mM CaCl₂, pH 7.4

-

Fluo-4 AM calcium indicator dye

-

Glutamate and Glycine (NMDA receptor agonists)

-

Iodophenpropit dihydrobromide

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the BHK-21 cells into 96-well plates at a density that allows for confluence on the day of the assay.

-

Dye Loading: Wash the cells twice with assay buffer. Incubate the cells with Fluo-4 AM (typically 2-5 µM) in assay buffer for 30-60 minutes at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Iodophenpropit dihydrobromide to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a solution of glutamate and glycine (e.g., 100 µM each) to the wells to stimulate the NMDA receptors.

-

Data Acquisition: Measure the change in fluorescence intensity over time. The inhibition by Iodophenpropit is determined by the reduction in the fluorescence signal compared to control wells without the compound.

Amygdaloid Kindled Seizure Model in Rats

This in vivo protocol is designed to assess the anticonvulsant effects of Iodophenpropit.[1][9]

Materials:

-

Male Wistar rats (200-250 g)

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Constant current stimulator

-

EEG recording system

-

Iodophenpropit dihydrobromide

-

Vehicle (e.g., saline)

Procedure:

-

Electrode Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a bipolar electrode into the amygdala according to precise stereotaxic coordinates.

-

Kindling: After a recovery period, apply a daily electrical stimulation (e.g., 60 Hz, 1 ms biphasic square wave pulses for 1 second) to the amygdala. Monitor the behavioral seizure severity using Racine's scale and record the afterdischarge duration via EEG. Continue daily stimulation until stable, fully kindled seizures (Stage 4 or 5) are consistently observed.

-

Drug Administration: Once the rats are fully kindled, administer Iodophenpropit dihydrobromide or vehicle via intraperitoneal (i.p.) injection at various doses.

-

Seizure Challenge: At the time of expected peak drug effect, apply the electrical stimulation to the amygdala.

-

Data Analysis: Record the seizure stage and afterdischarge duration. Compare the results between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy of Iodophenpropit.

Visualizations

Signaling Pathway of Iodophenpropit at the Histamine H3 Receptor

Caption: Iodophenpropit antagonizes the H3 receptor, blocking histamine-induced inhibition of adenylate cyclase and calcium influx, thereby increasing histamine release.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding characteristics of Iodophenpropit using a radioligand binding assay.

Logical Relationship of Iodophenpropit's Dual Action

Caption: Iodophenpropit's dual antagonism of H3 and NMDA receptors suggests complex modulation of neurotransmitter systems.

Conclusion

Iodophenpropit dihydrobromide is a versatile pharmacological tool with well-characterized effects on the histamine H3 receptor and an emerging profile as an NMDA receptor antagonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute early-stage studies investigating its therapeutic potential. The dual mechanism of action warrants further exploration, as it may offer novel approaches to treating a range of neurological and psychiatric disorders.

References

- 1. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]

- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Opiate modification of amygdaloid-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of histamine H3 receptors in mouse brain using the H3 antagonist [125I]iodophenpropit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of the first selective radiolabelled histamine H3-receptor antagonist, [125I]-iodophenpropit, to rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

Methodological & Application

Application Notes and Protocols for Iodophenpropit Dihydrobromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor (H3R), exhibiting high binding affinity (KD = 0.32 nM).[1][2][3] In many cellular systems, it functions as an inverse agonist, meaning it can inhibit the constitutive, baseline activity of the receptor in the absence of an agonist. This property makes it a valuable tool for investigating the physiological roles of the H3 receptor and for the development of therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing Iodophenpropit dihydrobromide in cell culture experiments to study its effects on intracellular signaling and cellular processes.

Mechanism of Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] As an inverse agonist, Iodophenpropit dihydrobromide binds to the H3 receptor and prevents this Gαi/o-mediated inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[6] The H3 receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, and Iodophenpropit can be used to investigate these alternative signaling cascades.[4]

Data Presentation

Quantitative Data Summary

| Parameter | Cell Line | Value | Assay Type | Reference |

| KD | Rat Cortex Membranes | 0.32 nM | Radioligand Binding | [7] |

| EC50 | SK-N-MC (recombinant human H3R) | 25.1 nM | cAMP Production (Forskolin-stimulated) | [8] |

| IC50 | 5-HT induced responses | 1.57 ± 0.3 µM | Functional Assay |

Signaling Pathway Diagram

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of Iodophenpropit.

Experimental Protocols

Preparation of Iodophenpropit Dihydrobromide Stock Solution

Materials:

-

Iodophenpropit dihydrobromide powder

-

Sterile, nuclease-free water or DMSO

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's datasheet for solubility information. Iodophenpropit dihydrobromide is soluble in water (up to 50 mg/ml) and DMSO (up to 50 mg/ml).[8]

-

To prepare a 10 mM stock solution, weigh out the appropriate amount of Iodophenpropit dihydrobromide powder (Molecular Weight: 576.13 g/mol ).

-

Dissolve the powder in the chosen sterile solvent (water or DMSO). If using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Culture and Treatment

General Cell Culture Guidelines:

-

Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). The specific medium and supplements will depend on the cell line being used.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have reached the desired confluency (typically 70-90%) before starting an experiment.

Treatment Protocol:

-

The day before treatment, seed cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). The seeding density will need to be optimized for each cell line and experiment duration.

-

On the day of treatment, prepare serial dilutions of the Iodophenpropit dihydrobromide stock solution in fresh, serum-free or low-serum medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the old medium from the cells and gently wash with sterile phosphate-buffered saline (PBS).

-

Add the medium containing the different concentrations of Iodophenpropit dihydrobromide to the cells.

-

Include appropriate controls:

-

Vehicle control: Medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the Iodophenpropit dihydrobromide.

-

Untreated control: Medium without any treatment.

-

Positive control (for antagonist activity): Co-treatment with an H3 receptor agonist (e.g., (R)-α-methylhistamine) and Iodophenpropit dihydrobromide.

-

-

Incubate the cells for the desired period, which will vary depending on the assay being performed (e.g., 15-30 minutes for signaling pathway studies, 24-72 hours for proliferation assays).

cAMP Accumulation Assay

This assay measures the inverse agonist activity of Iodophenpropit dihydrobromide.

Materials:

-

Cells expressing the histamine H3 receptor (e.g., SK-N-MC cells stably expressing H3R)[6]

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation

-

Forskolin (optional, to increase the assay window by stimulating adenylyl cyclase)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

-

Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add assay buffer containing the phosphodiesterase inhibitor to the cells.

-

Add serial dilutions of Iodophenpropit dihydrobromide to the wells.

-

Incubate for 15-30 minutes at 37°C.[1]

-

(Optional) Add a low concentration of forskolin and incubate for an additional 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen detection kit.

-

Plot the cAMP concentration against the log of the Iodophenpropit dihydrobromide concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of Iodophenpropit dihydrobromide on the MAPK/ERK signaling pathway.

Materials:

-

Cells cultured in 6-well plates

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours before treatment to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of Iodophenpropit dihydrobromide for a short duration (e.g., 5-30 minutes).

-

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of Iodophenpropit dihydrobromide on cell growth and viability.

Materials:

-

Cells cultured in 96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at an optimized density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of Iodophenpropit dihydrobromide concentrations for 24, 48, or 72 hours.

-

At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of Iodophenpropit dihydrobromide in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iodophenpropit Dihydrobromide in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Iodophenpropit dihydrobromide in rats, a potent and selective histamine H3 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Compound Information

Iodophenpropit dihydrobromide is a well-characterized tool compound for studying the role of the histamine H3 receptor. It acts as a competitive antagonist and inverse agonist at this receptor, which is primarily expressed in the central nervous system. Its high affinity for the H3 receptor in rat brain tissue (KD of approximately 0.32 nM) makes it a valuable probe for in vitro and in vivo studies.[1]

Dosage and Administration

Table 1: Iodophenpropit Dihydrobromide Dosage and Administration in Rats

| Administration Route | Dosage Range | Vehicle | Notes |

| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Saline or 10% DMSO in saline | An effective dose (ED50) of 2.54 mg/kg has been reported to reduce amygdala-kindled seizure duration in rats.[2] Higher doses may be required for other CNS effects. |

| Intravenous (i.v.) | Data not available (Recommended starting range: 0.1 - 1 mg/kg) | Saline | Direct administration into the systemic circulation. Lower doses are typically required compared to other routes. Careful formulation is necessary to ensure solubility and prevent precipitation. |

| Oral (p.o.) | Data not available (Recommended starting range: 5 - 20 mg/kg) | Water, saline, or appropriate vehicle for oral gavage | Bioavailability is unknown and likely to be lower than parenteral routes. Higher doses are generally required. |

| Subcutaneous (s.c.) | Data not available (Recommended starting range: 1 - 10 mg/kg) | Saline | Provides a slower absorption profile compared to i.p. or i.v. administration. |

| Intracerebroventricular (i.c.v.) | Data not available (Recommended starting range: 1 - 10 µ g/rat ) | Artificial cerebrospinal fluid (aCSF) | Bypasses the blood-brain barrier for direct CNS effects. Requires stereotaxic surgery. |

Vehicle Preparation: For intraperitoneal and subcutaneous injections, Iodophenpropit dihydrobromide can typically be dissolved in sterile saline. If solubility is an issue, a small percentage of a co-solvent like DMSO (e.g., 10%) can be used, with the final solution being diluted in saline. For intravenous administration, ensure the compound is fully dissolved in a physiologically compatible vehicle to prevent embolism. For oral administration, the compound can be dissolved or suspended in water, saline, or a suitable gavage vehicle.

Signaling Pathway

Iodophenpropit acts on the histamine H3 receptor, a G protein-coupled receptor (GPCR). As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of the endogenous agonist, histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the brain.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Iodophenpropit dihydrobromide to rats. These protocols should be adapted to meet the specific requirements of the research question and institutional guidelines.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol describes the measurement of histamine or other neurotransmitter levels in a specific brain region of an awake, freely moving rat following the administration of Iodophenpropit.

Caption: Experimental Workflow for In Vivo Microdialysis.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Iodophenpropit dihydrobromide

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, striatum, or hypothalamus).

-

Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

-

-

Microdialysis Probe Insertion and Equilibration:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.

-

-

Sample Collection and Drug Administration:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Prepare a fresh solution of Iodophenpropit dihydrobromide in the chosen vehicle.

-

Administer the drug via the desired route (e.g., i.p. injection).

-

Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using a validated analytical method to quantify the concentration of the neurotransmitter of interest.

-

Express the data as a percentage of the baseline levels.

-

Behavioral Assessment: Novel Object Recognition Test

This protocol assesses the effect of Iodophenpropit on cognitive function, specifically recognition memory, in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Iodophenpropit dihydrobromide

-

Vehicle (e.g., sterile saline)

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.

Procedure:

-

Habituation:

-

Handle the rats for several days prior to the experiment to reduce stress.

-

On the day before testing, allow each rat to explore the empty open field arena for 10 minutes.

-

-

Training (Familiarization) Phase:

-

Administer Iodophenpropit or vehicle at the desired pre-treatment time (e.g., 30 minutes before training).

-

Place two identical objects (familiar objects) in opposite corners of the arena.

-

Allow the rat to explore the arena and the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

-

-

Testing (Novelty) Phase:

-

After a retention interval (e.g., 1 hour or 24 hours), place the rat back into the arena.

-

One of the familiar objects is replaced with a novel object.

-

Allow the rat to explore the arena and the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory. Compare the DI between the Iodophenpropit-treated group and the vehicle-treated group.

-

In Vitro Receptor Binding Assay

This protocol determines the affinity of Iodophenpropit for the histamine H3 receptor in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

Radiolabeled ligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine)

-

Iodophenpropit dihydrobromide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Iodophenpropit (or vehicle for total binding, and a high concentration of an unlabeled H3 agonist for non-specific binding).

-

Incubate the tubes at room temperature for a set period to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Iodophenpropit by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Iodophenpropit concentration and use non-linear regression analysis to determine the IC50 (the concentration of Iodophenpropit that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

Iodophenpropit dihydrobromide is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes in rats. The provided dosage information and detailed experimental protocols offer a starting point for researchers. However, due to the limited publicly available pharmacokinetic data, it is imperative to conduct preliminary dose-response and time-course studies to optimize the experimental design for specific research objectives.

References

- 1. The first radiolabeled histamine H3 receptor antagonist, [125I]iodophenpropit: saturable and reversible binding to rat cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Iodophenpropit Dihydrobromide Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Iodophenpropit dihydrobromide stock solutions for use in various experimental settings. Iodophenpropit is a potent and selective antagonist for the histamine H3 receptor, making it a valuable tool in neuroscience, immunology, and metabolic research.[1][2] This guide outlines the key physicochemical properties of Iodophenpropit dihydrobromide, provides step-by-step instructions for solubilization and storage, and includes diagrams of its signaling pathway and a general experimental workflow.

Introduction to Iodophenpropit Dihydrobromide

Iodophenpropit dihydrobromide is a highly selective antagonist of the histamine H3 receptor with a high binding affinity, typically in the nanomolar range (KD = 0.3 - 0.32 nM).[1][2] The H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[2][3] As an antagonist, Iodophenpropit blocks the inhibitory action of histamine on these receptors. This can lead to an increase in the release of various neurotransmitters, which is a key aspect of its mechanism of action. Furthermore, studies have shown that Iodophenpropit can increase forskolin-induced cAMP production in cells expressing the human H3 receptor.[4] At higher concentrations, it has also been observed to act as an antagonist for certain NMDA receptor subunits.[4][5]

Physicochemical and Biological Properties

A clear understanding of the properties of Iodophenpropit dihydrobromide is essential for its effective use in experiments. The following table summarizes its key characteristics.

| Property | Value | References |

| Chemical Name | N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide | |

| Molecular Formula | C₁₅H₁₉IN₄S · 2HBr | [4] |

| Molecular Weight | 576.13 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [2][4] |

| CAS Number | 145196-87-8 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Biological Activity | Potent and selective histamine H3 receptor antagonist | [1][2][6] |

| Binding Affinity (KD) | 0.3 - 0.32 nM | [1][2] |

Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental reproducibility. The choice of solvent and storage conditions can significantly impact the stability and efficacy of Iodophenpropit dihydrobromide.

Solubility Data

| Solvent | Solubility | Notes | References |

| DMSO | ≥ 50 mg/mL (≥ 86.79 mM) | May require ultrasonic and warming to fully dissolve. Use newly opened DMSO as it can be hygroscopic. | [1][4][6] |

| Water | 50 mg/mL (86.79 mM) | - | [4] |

| Ethanol | Soluble | Specific concentration not provided. | [6] |

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a 10 mM stock solution of Iodophenpropit dihydrobromide in DMSO.

Materials:

-

Iodophenpropit dihydrobromide powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

Procedure:

-

Equilibrate: Allow the vial of Iodophenpropit dihydrobromide to come to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of Iodophenpropit dihydrobromide powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.576 mg of the compound.

-

Solubilize: Add the appropriate volume of DMSO to the powder. For the example above, add 100 µL of DMSO.

-

Mix: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store: Store the aliquots as recommended in the storage table below.

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of Iodophenpropit dihydrobromide stock solutions.

| Storage Temperature | Shelf Life | Notes | References |

| -80°C | 6 months | Recommended for long-term storage. | [1] |

| -20°C | 1 month | Suitable for short-term storage. Protect from light. | [1][2][4] |